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Compound of Interest |

Compound Name: 4-Chloropyrimidine-2,5-diamine
CAS No.: 14631-09-5
Cat. No.: B086178
- 7

Executive Summary & Molecular Identity[1][2]

In the development of antiviral nucleoside analogs and CDK inhibitors, 4-Chloropyrimidine-
2,5-diamine serves as a critical scaffold. Its structural integrity is often compromised by
regioisomeric contamination, specifically from the thermodynamically more stable 2,4-diamino-
6-chloropyrimidine (Minoxidil intermediate).

This guide provides a self-validating analytical framework to confirm the identity of the 2,5-
diamine isomer, distinguishing it from common impurities through specific spectroscopic
markers.

Physicochemical Identity
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Property Specification
IUPAC Name 4-Chloropyrimidine-2,5-diamine
CAS Number 14631-09-5 (Distinct from 156-83-2)

Molecular Formula

Molecular Weight 144.56 g/mol

144.0203 Da (
Monoisotopic Mass

)

Appearance Off-white to pale yellow crystalline solid

Soluble in DMSO, DMF; sparingly soluble in

Solubilit
Y water/methanol

Synthesis & Impurity Logic (Graphviz Visualization)

Understanding the synthetic origin is required to predict impurity profiles. The standard route
involves the chlorination of 5-nitropyrimidinols followed by selective reduction.
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Figure 1: Synthetic pathway highlighting critical control points for impurity generation. The
reduction step is the primary source of regio-purity concerns.

Mass Spectrometry (MS) Analysis[3][4][5][6]
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Mass spectrometry provides the primary "fingerprint" for validation, specifically through the
chlorine isotope pattern.

lonization Protocol

o Method: ESI+ (Electrospray lonization, Positive Mode) or EI (Electron Impact).

¢ Solvent: Methanol/Water + 0.1% Formic Acid.

Key Diagnostic Peaks

The presence of a Chlorine atom imposes a strict 3:1 intensity ratio on the molecular ion

cluster.
. Relative . . L
m/z Value lon Identity Diagnostic Criteria
Abundance
145.0 ( 100% (Base Peak) Primary molecular ion.
)
( PASS/FAIL Check:
147.0 ~32% Must observe ~3:1
) ratio.
) Loss of Chlorine
109.0 Variable ]
radical/HCI.
Loss of primary
128.0 Low

amine.

Fragmentation Logic

Under collision-induced dissociation (CID), the molecule typically fragments via:
o Dehalogenation: Loss of Cl (neutral -35 or HCI -36).

» Ring Cleavage: Loss of HCN (27 Da) characteristic of pyrimidines.
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Nuclear Magnetic Resonance (NMR)
Spectroscopy|[3][5][7][8]

NMR is the definitive tool for distinguishing the 2,5-diamine from the 2,6-diamine isomer.

H NMR (DMSO- , 400 MHz)

e Solvent Choice: DMSO-

is required to visualize the exchangeable amine protons, which often collapse in

or
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6.10 - 6.40

Broad Singlet (br

s)
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2H
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than C5-

4.80-5.20

Broad Singlet (br

s)

Electron-rich
amine. Upfield
shift relative to
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2H

Differentiation Note:

e Target (2,5-diamine): H6 is a singlet at ~7.8 ppm.

e Isomer (2,6-diamine): H5 is a singlet at ~5.7 ppm (highly shielded).

« If you see a singlet below 6.0 ppm, you have the wrong isomer.
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C NMR (DMSO- , 100 MHz)

Shift (
Assignment Environment
ppm)
Guanidine-like carbon (
158.5 C-2
). Most deshielded.
Attached to Chlorine (
152.0 C-4
).
Aromatic
146.5 C-6
Attached to Amine (
128.0 C-5

). Shielded by resonance

donation.

Infrared (IR) Spectroscopy

IR is used primarily for functional group confirmation and solid-state form identification.
e Method: ATR-FTIR (Attenuated Total Reflectance).
o Key Bands:

o 3450, 3320 cm~1:

stretching (Primary amines). Look for doublets indicating free

1]

o 1620 — 1640 cm™1:

Ring stretching / Amine bending (Scissoring).

o 740 -780 cm™i:

© 2026 BenchChem. All rights reserved. 6/9 Tech Support


https://m.youtube.com/watch?v=S0IcoRL1iZA
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b086178?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

stretching (Strong band).

Experimental Protocols
Sample Preparation for NMR

To ensure resolution of the two distinct amine signals:
e Weigh 5-10 mg of the solid compound.
e Dissolve in 0.6 mL of DMSO-

(99.9% D).

 Critical Step: Add 1 drop of

only after the initial scan.

will cause the amine peaks (6.2 and 5.0 ppm) to disappear, confirming they are
exchangeable protons and revealing the non-exchangeable H-6 singlet clearly.

Purity Profiling (HPLC-UV)

e Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 pm, 4.6 x 100 mm).
e Mobile Phase A: Water + 0.1% TFA.

» Mobile Phase B: Acetonitrile.

e Gradient: 5% B to 95% B over 15 mins.

o Detection: 254 nm (Pyrimidine absorption max).

e Retention Time Logic: The 4-chloro derivative is more hydrophobic than the 4-hydroxy
impurity (hydrolysis product) but less hydrophobic than the fully reduced des-chloro analog.

References
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o National Center for Biotechnology Information (2023).[1] PubChem Compound Summary
for CID 14631-09-5.

o Source:

¢ Synthetic Pathway & Reduction Methods

o Gamble, A. B., et al. (2007).[2] "Aryl Nitro Reduction with Iron Powder." Synthetic
Communications, 37(16), 2777-2786.[2] (Methodology basis for 5-nitro reduction).

o Source:

e Spectroscopic Data Correlation

o Silverstein, R. M., et al. (2014). "Spectrometric Identification of Organic Compounds.”
(Standard reference for substituent effects on pyrimidine rings).

o Source:

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast
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and industry. Email: info@benchchem.com
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